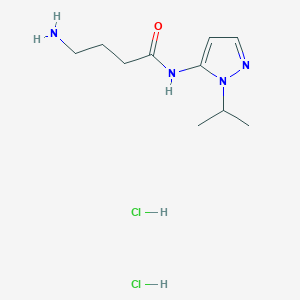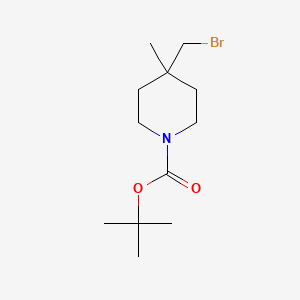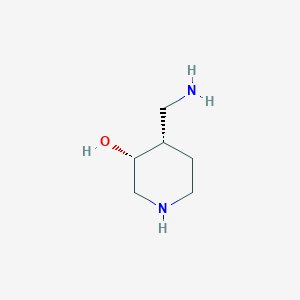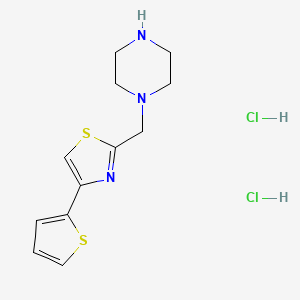
Methyl 2-chloro-6-(4-methylpiperazin-1-yl)isonicotinate
Overview
Description
“Methyl 2-chloro-6-(4-methylpiperazin-1-yl)isonicotinate” is an organic compound that belongs to the isonicotinate family. It has a CAS Number of 1227954-92-8 .
Molecular Structure Analysis
The molecular formula of “this compound” is C12H16ClN3O2 . Its molecular weight is 269.73 g/mol. The InChI Code is 1S/C11H14ClN3O2/c1-17-11(16)8-6-9(12)14-10(7-8)15-4-2-13-3-5-15/h6-7,13H,2-5H2,1H3 .Physical And Chemical Properties Analysis
“this compound” is a solid at ambient temperature . It has a boiling point of 72-74°C .Scientific Research Applications
Molecular Structure and Vibrational Spectra
- Conformational Stability and Vibrational Spectra : An in-depth study of the conformational stability and vibrational spectra of a closely related molecule, 5-chloro-3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)benzo[d]thiazol-2(3H)-one, was conducted using Hartree-Fock and Density Function Theory methods. This study revealed insights into the molecular geometry and vibrational frequencies in the ground state, essential for understanding the physical and chemical properties of similar compounds including Methyl 2-chloro-6-(4-methylpiperazin-1-yl)isonicotinate (Taşal & Kumalar, 2010).
Structural Characterization
- Structural Analysis of Related Compounds : The structural characterization of similar compounds, such as 2-[(4-phenylpiperazin-1-yl)ethyl]- and 2-[(4-methylpiperazin-1-yl)methyl]-4,6-dimethylisothiazolo[5,4-b]pyridin-3(2H)-ones, provides valuable information on molecular packing influenced by hydrogen bonds and π…π interactions. This information can be extrapolated to understand the structural behavior of this compound (Karczmarzyk & Malinka, 2008).
Synthesis of Derivatives
- Synthesis of Benzo and Thieno Derivatives : A study on the synthesis of derivatives like 2-methyl-4-(4-methylpiperazin-1-yl)-10H-benzo[5,6]cyclohepta[1,2-b]thiophene and 2-methyl-4-(4-methylpiperazin-1-yl)thieno[3,2-c][1]benzazepine derivatives provides insights into the chemical synthesis pathways that could be applicable for this compound (Kohara et al., 2002).
Biological Evaluation
- Antimycobacterial Activity Assessment : The synthesis and evaluation of compounds like 1,5-bis(4-chlorophenyl)-2-methyl-3-(4-methylpiperazin-1-yl)methyl-1H-pyrrole for activity against Mycobacterium tuberculosis highlight the potential of structurally similar compounds, including this compound, in antimicrobial research (Biava et al., 2008).
Electrochemical and Magnetic Properties
- Spectral, Electrochemical, and Magnetic Studies : Research on new phenoxo-bridged dicopper(II) complexes derived from unsymmetrical binucleating ligands containing 4-methylpiperazin-1-yl groups provides valuable information on the electrochemical and magnetic properties that could be relevant for this compound (Amudha, Thirumavalavan, & Kandaswamy, 1999).
Mechanism of Action
The mechanism of action of “Methyl 2-chloro-6-(4-methylpiperazin-1-yl)isonicotinate” is not specified in the search results. It’s worth noting that related compounds, such as 2-methyl-4-(4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine (Olanzapine, OZPN), are used in the treatment of schizophrenia and related psychoses .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P271 (Use only outdoors or in a well-ventilated area), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .
Biochemical Analysis
Biochemical Properties
Methyl 2-chloro-6-(4-methylpiperazin-1-yl)isonicotinate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain receptor proteins, influencing their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme or receptor .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it has been shown to inhibit specific kinases, leading to changes in downstream signaling pathways that regulate cell proliferation and apoptosis . Additionally, it can alter the expression of genes involved in metabolic processes, thereby impacting cellular energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to biomolecules such as enzymes and receptors, either inhibiting or activating their function. This binding often involves specific interactions with amino acid residues in the active site, leading to conformational changes that affect the enzyme’s activity. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a reduction in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, such as prolonged inhibition of specific signaling pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as reducing inflammation or inhibiting tumor growth . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects are often observed, where a specific dosage is required to achieve the desired therapeutic outcome without causing significant toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect the metabolic flux and levels of metabolites, influencing the compound’s overall pharmacokinetics and pharmacodynamics . Additionally, it may require specific cofactors for its metabolism, further modulating its activity within the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific tissues . For example, it may be actively transported into cells via specific transporters, leading to higher intracellular concentrations . Additionally, binding proteins can sequester the compound in certain cellular compartments, affecting its overall distribution .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be targeted to the mitochondria, affecting cellular energy production and metabolism .
Properties
IUPAC Name |
methyl 2-chloro-6-(4-methylpiperazin-1-yl)pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O2/c1-15-3-5-16(6-4-15)11-8-9(12(17)18-2)7-10(13)14-11/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDEZNWDIOCXQGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=CC(=C2)C(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



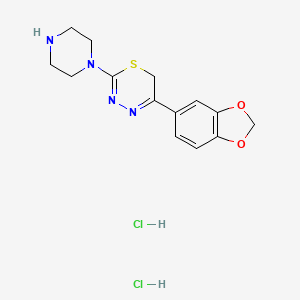
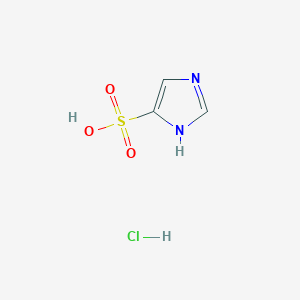
![6,8-Dibromo-3-chloroimidazo[1,2-a]pyrazine](/img/structure/B1448293.png)
![1H-Pyrazolo[4,3-C]pyridine-4-carboxylic acid](/img/structure/B1448295.png)
![1-(2-aminoethyl)-N-propyl-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride](/img/structure/B1448296.png)

![3-(4-fluorophenyl)-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride](/img/structure/B1448299.png)
![1-[1-(2-fluorophenyl)-1H-imidazol-2-yl]piperazine dihydrochloride](/img/structure/B1448300.png)
![1-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride](/img/structure/B1448301.png)
